molecular formula C6H8N2O3 B14809389 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- CAS No. 1338812-45-5

1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)-

Cat. No.: B14809389
CAS No.: 1338812-45-5
M. Wt: 156.14 g/mol
InChI Key: DBKZCLPNAZPVSD-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carboxylic acid group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- can be achieved through various methods. One common approach involves the cyclization of hydrazine derivatives with β-ketoesters or β-diketones. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as acetic acid or sulfuric acid .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as the preparation of intermediates, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, hydrazine derivatives, and other functionalized pyrazole compounds .

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1H-Pyrazole-3-carboxylic acid, 1-(2-hydroxyethyl)- stands out due to the presence of the 2-hydroxyethyl group, which enhances its solubility and potential for forming hydrogen bonds. This unique structure contributes to its versatility in various chemical reactions and applications .

Properties

CAS No.

1338812-45-5

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

1-(2-hydroxyethyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O3/c9-4-3-8-2-1-5(7-8)6(10)11/h1-2,9H,3-4H2,(H,10,11)

InChI Key

DBKZCLPNAZPVSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C(=O)O)CCO

Origin of Product

United States

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